(5-Amino-2-fluorophenyl)methanesulfonyl fluoride

Übersicht

Beschreibung

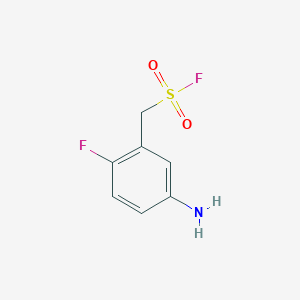

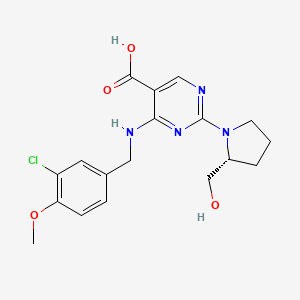

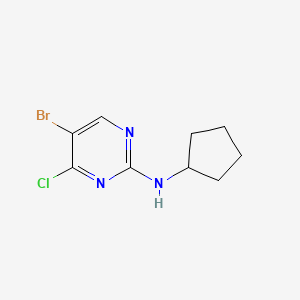

“(5-Amino-2-fluorophenyl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2059971-41-2 . It has a molecular weight of 207.2 and is classified as a serine protease inhibitor. It is commonly used in scientific research to inhibit the activity of proteases, which are enzymes that break down proteins.

Molecular Structure Analysis

The IUPAC name for this compound is “(5-amino-2-fluorophenyl)methanesulfonyl fluoride” and its InChI code is1S/C7H7F2NO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4,10H2 . This indicates the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

Drug Discovery

Sulfonyl fluorides, including (5-Amino-2-fluorophenyl)methanesulfonyl fluoride, are used in drug discovery due to their unique reactivity and stability. They serve as biochemical probes that help elucidate the structure of proteins, which is crucial for designing new drugs .

Chemical Biology

In chemical biology, these compounds are utilized as electrophilic warheads. Their balance of reactivity and stability makes them suitable for studying biological systems and processes .

Materials Science

The inherent stability of sulfonyl fluorides allows them to be used in materials science for the development of new materials with specific properties .

Organic Synthesis

Sulfonyl fluorides exhibit unique reactivity in organic synthesis, where nucleophilic addition to the sulfur atom can occur under specific conditions, known as SuFEx chemistry .

Biochemical Probes

Due to their stability, sulfonyl fluorides are commonly used as biochemical probes in various research applications to study protein structures and functions .

Electrophilic Warheads

Medicinal chemists and chemical biologists use sulfonyl fluorides as electrophilic warheads because of their attractive balance between reactivity and stability .

Fluorosulfonylation

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides, which have widespread applications in synthesis and discovery .

SuFEx Click Chemistry

Sulfonyl fluorides are central to the sulfur (VI) fluoride exchange (SuFEx) click chemistry concept, which is a method for quickly and reliably joining molecules together .

Wirkmechanismus

Target of Action

The primary target of (5-Amino-2-fluorophenyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

(5-Amino-2-fluorophenyl)methanesulfonyl fluoride acts as a potent inhibitor of AChE . It interacts with the enzyme, leading to a decrease in the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting the action of AChE . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The increased levels of acetylcholine can then continue to stimulate the post-synaptic neuron, leading to prolonged cholinergic effects.

Result of Action

The inhibition of AChE by (5-Amino-2-fluorophenyl)methanesulfonyl fluoride leads to an increase in acetylcholine levels . This can result in prolonged muscle contraction and stimulation of glands, affecting various physiological processes regulated by the cholinergic system.

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes . It should be stored locked up and in a well-ventilated place .

Eigenschaften

IUPAC Name |

(5-amino-2-fluorophenyl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c8-7-2-1-6(10)3-5(7)4-13(9,11)12/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMNLARHIBLWMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CS(=O)(=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-2-fluorophenyl)methanesulfonyl fluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate](/img/structure/B1383615.png)

![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)

![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)

![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)